molecular formula C29H24ClN3O3 B2907298 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 331841-25-9

4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2907298
CAS No.: 331841-25-9
M. Wt: 497.98
InChI Key: BLOACAWQOLXPLL-UHFFFAOYSA-N
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Description

The compound 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid features a hybrid structure combining a quinoline core, a pyrazoline ring, and a 4-oxobutanoic acid moiety. Key structural attributes include:

  • Pyrazoline ring: A 4,5-dihydro-1H-pyrazole scaffold with a phenyl group at position 5, contributing to conformational rigidity.
  • 4-Oxobutanoic acid: A carboxylic acid terminus that may improve solubility and enable hydrogen bonding in biological systems.

Properties

IUPAC Name

4-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O3/c1-18-28(29(20-10-6-3-7-11-20)22-16-21(30)12-13-23(22)31-18)24-17-25(19-8-4-2-5-9-19)33(32-24)26(34)14-15-27(35)36/h2-13,16,25H,14-15,17H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOACAWQOLXPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-2-methyl-4-phenylquinoline with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the oxobutanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds .

Scientific Research Applications

The compound 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered interest in various fields of scientific research due to its potential therapeutic applications. This article explores its applications, particularly in medicinal chemistry, and provides insights from diverse studies and sources.

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrazole exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures can inhibit the growth of various bacteria, including both gram-positive and gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of quinoline derivatives have been extensively studied. Similar compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The presence of the chloro group may enhance the compound's ability to induce apoptosis in cancer cells through mechanisms such as DNA intercalation or enzyme inhibition.

Enzyme Inhibition

Compounds containing pyrazole moieties are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Studies suggest that this compound may act as a selective COX inhibitor, potentially leading to anti-inflammatory effects. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that compounds similar to this one may possess neuroprotective properties. They could modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives, revealing that specific substitutions significantly enhance activity against key pathogens. The study found that compounds with similar structural features to this compound exhibited notable inhibition zones against Escherichia coli and Staphylococcus aureus.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of related quinoline derivatives on various cancer cell lines. Results indicated that modifications at specific positions on the quinoline ring enhanced potency against breast cancer cells, suggesting that this compound could be a candidate for further anticancer development.

Study 3: Mechanism of Action as COX Inhibitors

Research focusing on pyrazole derivatives demonstrated their mechanism as competitive inhibitors of COX enzymes. This study provided insights into how structural modifications influence binding affinity and inhibitory potency, supporting further exploration of this compound in enzyme inhibition studies.

Summary Table of Biological Activities

Activity Description References
AntimicrobialInhibits growth of gram-positive and gram-negative bacteria
AnticancerInduces cytotoxicity in various cancer cell lines
Enzyme InhibitionActs as a selective inhibitor of cyclooxygenase enzymes
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress

Mechanism of Action

The mechanism of action of 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound ID/Name Core Structure Substituents (Positions) Molecular Formula Key Properties/Notes Reference
Target Compound Quinoline + pyrazoline + oxobutanoic 6-Cl, 2-CH₃ (quinoline); 5-Ph (pyrazoline) C₂₉H₂₂ClN₃O₃ Enhanced lipophilicity (Cl, CH₃); potential metabolic stability due to rigid core. N/A
Compound 24 (4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid) Dihydroquinolinone + pyrazoline 4-Br (aryl); 2-oxo (dihydroquinolinone) C₂₈H₂₁BrN₂O₄ Bromine substitution may increase molecular weight; 2-oxo group reduces aromaticity. Yield: 86% . [1]
Compound 25 (4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid) Dihydroquinolinone + pyrazoline 4-Cl (aryl), 5-Br (pyrazoline); 2-oxo (quinoline) C₂₈H₂₀BrClN₂O₄ Dual halogenation (Br, Cl) may enhance binding affinity but reduce solubility. Yield: 27% . [1]
4-[3-(4-Methoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Pyrazoline + thiophene 4-OCH₃ (aryl); 5-thienyl (pyrazoline) C₁₈H₁₈N₂O₅S Thiophene introduces π-π stacking potential; methoxy group increases electron density. Purity: >95% . [5]
4-(4-Ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid Pyrazoline + ethoxyphenyl 4-OCH₂CH₃ (aryl); 3-CH₃ (pyrazoline) C₂₂H₂₂N₂O₅ Ethoxy group enhances hydrophobicity; methyl substitution may stabilize the pyrazoline ring. CAS: 215190-25-3 . [9]
Methyl ester derivative (26) Quinoline + pyrazoline ester 6-Cl, 4-F (quinoline); methyl ester (oxobutanoic) C₃₀H₂₅ClFN₃O₃ Esterification improves bioavailability; prodrug form for in vivo hydrolysis. Yield: Not specified . [6]

Physicochemical and Functional Group Comparisons

Property Target Compound Compound 24 Compound 25 Thiophene Analog Ethoxyphenyl Analog
Molecular Weight 496.0 g/mol 545.3 g/mol 580.8 g/mol 374.4 g/mol 394.4 g/mol
Halogen Substituents 6-Cl 4-Br 4-Cl, 5-Br None None
Acidic Group Carboxylic acid Carboxylic acid Carboxylic acid Carboxylic acid Carboxylic acid
Key Functional Moieties Quinoline, pyrazoline Dihydroquinolinone Dihydroquinolinone Thiophene Ethoxyphenyl
  • Electron-Withdrawing vs. Donating Groups : Chlorine (target) and bromine (24, 25) are electron-withdrawing, while methoxy (5) and ethoxy (9) groups are electron-donating, affecting electronic distribution and binding interactions.
  • Bioavailability : The methyl ester derivative (26) highlights the importance of prodrug strategies for carboxylic acid-containing compounds .

Biological Activity

The compound 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that incorporates various pharmacologically active motifs. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a quinoline core, a pyrazole moiety, and a 4-oxobutanoic acid functional group. The presence of chlorine and phenyl groups enhances its biological activity by potentially increasing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, hybrid analogues containing quinoline and pyrazoline fragments have shown promising cytostatic activity against various human cancer cell lines. In studies conducted by the National Cancer Institute (NCI), several derivatives demonstrated GI50 values ranging from 0.05 to 0.95 µM against multiple cancer types, suggesting that the incorporation of the quinoline moiety is beneficial for enhancing anticancer efficacy .

Table 1: Cytostatic Activity of Related Compounds

CompoundGI50 (µM)Cancer Cell Lines Tested
Compound 250.05Leukemia, Melanoma
Compound 300.95Lung, Colon
Compound 360.80Breast, Ovarian
Compound 370.60Prostate

Tyrosinase Inhibition

The compound's structural similarity to other known inhibitors suggests potential tyrosinase inhibitory activity , which is crucial in the treatment of hyperpigmentation disorders. Studies on related compounds have shown that derivatives with longer alkyl chains exhibit enhanced inhibition of tyrosinase, indicating that modifications in the side chain can significantly affect biological activity .

Table 2: Tyrosinase Inhibitory Activity

Compound% Inhibition at 500 µMIC50 (µM)
Thymol Derivative85.6%128.8
Carvacrol Derivative72.8%102.3
Kojic Acid (Control)-21.8

The precise mechanism through which This compound exerts its effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell proliferation and melanin synthesis pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

  • Quinoline Core : Known for its broad spectrum of biological activities including anticancer and antimicrobial effects.
  • Pyrazole Moiety : Associated with anti-inflammatory and analgesic properties.
  • Functional Groups : The presence of chlorine and phenyl groups may enhance binding affinity to biological targets.

Case Studies

Several studies have highlighted the potential of quinoline-based compounds in drug discovery:

  • A study reported the synthesis of hybrid molecules containing quinoline and pyrazoline fragments that exhibited significant anticancer activity against various human cell lines .
  • Another investigation focused on the structure–activity relationships of quinoline derivatives, emphasizing their role in inhibiting tyrosinase activity .

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